Lipophilicity Shift: 3‑yl vs. 4‑yl Regioisomer
The target N,N‑dimethyl‑1‑(piperidin‑3‑yl)‑1,2,3‑triazole‑4‑carboxamide (free base) exhibits a predicted XLogP3 of approximately +0.5, whereas its N,N‑dimethyl‑1‑(piperidin‑4‑yl) counterpart shows a XLogP3 of −0.5 [1]. This 1.0‑log‑unit increase in lipophilicity arises from the altered spatial orientation of the piperidine secondary amine, which modulates intramolecular solvation and dipole moment. The difference directly impacts predicted blood‑brain barrier permeability and CYP enzyme recognition.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ +0.5 (free base, 3‑yl isomer) |
| Comparator Or Baseline | N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide: XLogP3 = −0.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 log unit (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. ChemAxon/ACD prediction for 3‑yl isomer |
Why This Matters
A 1‑log‑unit higher lipophilicity can double passive membrane permeability, making the 3‑yl isomer a more suitable starting point for CNS‑penetrant lead optimization.
- [1] PubChem Compound Summary – N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide. CID 63283294, Computed Properties (XLogP3-AA = -0.5). View Source
